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detection method
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Compound Focus: Lisavanbulin

CAS No.: 1263384-43-5

Cat. No.: S548478

LC-MS/MS Analysis of Lisavanbulin and Avanbulin

Table 1: Key LC-MS/MS Parameters for Avanbulin Detection [1]

Parameter Category Specific Setting | Description

Instrument Platform Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Chromatography Column Phenomenex Synergi Polar-RP column (75 x 2 mm, 4 ym)

Mobile Phase 70:30 (v/v) Distilled water with 0.1% formic acid : Acetonitrile with 0.1%
formic acid

lonization Mode Positive-electrospray ionization (positive-ionization mode)

MSIMS Transition Precursor ion > Product ion: 388.18 > 276.96

(Avanbulin)

Internal Standard (IS) Palbociclib (MS/MS transition: 448.24 > 380.04) or Avanbulin-D5 /

Lisavanbulin-D4

Table 2: Sample Preparation and Processing Details [1]
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Process Step

N Description for
Description for Plasma .
Brain Homogenate

Sample Collection

Homogenization

Sample Extraction

Reconstitution &
Injection

Blood collected in EDTA or heparinized tubes, Brain tissue surgically

centrifuged to separate plasma. collected and
weighed.

Not required. Homogenized with 9

equivalents of water.

1. Liquid-Liquid Extraction: Sample spiked with IS,
mixed with 1 volume pH 11 buffer and 5 volumes ice-
cold ethyl acetate. Organic supernatant dried under
nitrogen.

2. Protein Precipitation: Alternative method: 50 pL
sample mixed with 150 pyL methanol containing internal
standards (Avanbulin-D5 and Lisavanbulin-D4),
vortexed, and centrifuged.

Dried extract reconstituted in mobile phase; 20 pL Supernatant injected
injected into HPLC. into HPLC (20 pL).

The following diagram outlines the core workflow for sample preparation and analysis:
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Application in Preclinical and Clinical Studies

This LC-MS/MS method has been successfully applied in pharmacokinetic (PK) studies. The following table

summarizes key PK findings from research.

Table 3: Summary of Key Pharmacokinetic Findings from Preclinical and Clinical Studies
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Study Context /| Model Key Finding / Calculated Parameter Value | Outcome
Mouse PK Study [1] Brain-to-Plasma Ratio (2 hours post-dose) 1.3
Brain-to-Plasma Ratio (6 hours post-dose) 1.6

| Phase 1/2a Clinical Trial (Oral) 30 mg/day in GBM patients [2] | Cmax (Cycle 1, Day 1) | 147 ng/mL | | |
AUC iy (Cycle 1, Day 1) | 1,575 h*kng/mL |

Detailed Experimental Protocols

Protocol 1: Sample Processing for Plasma and Brain
Homogenate

This protocol is adapted from the methods used in preclinical PK studies [1].

e Sample Collection:

o Plasma: Collect blood via cardiac puncture into tubes containing EDTA or heparin. Centrifuge
at 3500 rpm at 4°C for 15 minutes to separate plasma. Aliquot and store at -20°C or -80°C until
analysis.

o Brain Tissue: Euthanize animals and perfuse with saline if required. Surgically remove the
brain, place it in a pre-weighed tube, and record the weight. Store the entire tissue at -20°C or
-80°C until analysis.

e Homogenization:

o Thaw brain tissue on ice.

o Add a pre-calculated volume of purified water to achieve a 1:9 (w/v) homogenate (e.g., 1 g
tissue + 9 mL water).

o Homogenize the tissue using a mechanical homogenizer on ice until a smooth consistency is
achieved.

e Sample Extraction (Liquid-Liquid Extraction):

o Aliquot 50-100 pL of plasma or brain homogenate into a microcentrifuge tube.
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o Spike the sample with 5 pL of the internal standard working solution (e.g., Palbociclib at a
defined concentration).

o Add 1 volume of pH 11 buffer (e.g., 100 pL) to the sample.

o Add 5 volumes of ice-cold ethyl acetate (e.g., 500 pL).

o Vortex vigorously for 10-15 minutes.

o Centrifuge at >13,000 rpm for 10 minutes at 4°C to separate the phases.

o Transfer the upper organic layer carefully to a new clean tube.

o Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a water bath
at 30-40°C.

¢ Reconstitution:

o Reconstitute the dried extract in 100-150 pL of the mobile phase (70:30 water with 0.1% formic
acid : acetonitrile with 0.1% formic acid).

o Vortex thoroughly to ensure complete dissolution.

o Transfer the solution to an LC vial with an insert for analysis.

Protocol 2: LC-MSIMS Instrumental Analysis

e Calibration Curve Preparation:

o Prepare a stock solution of avanbulin at a high concentration (e.g., 1 mg/mL) in DMSO.

o Perform serial dilutions in the appropriate blank matrix (mouse plasma or brain homogenate) to
create a calibration curve spanning a range of 5 to 10,000 ng/mL [1].

o Process these calibration standards alongside the study samples using the same extraction
protocol.

e Liquid Chromatography Conditions:

o Column: Phenomenex Synergi Polar-RP (75 x 2.0 mm, 4 um) or equivalent.

o Mobile Phase A: Distilled water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Optimize a gradient elution method. An example starting point is: 0-1 min hold at
30% B, 1-5 min increase to 95% B, 5-7 min hold at 95% B, 7-7.1 min return to 30% B, and 7.1-
10 min re-equilibrate at 30% B.

o Flow Rate: 0.3 - 0.5 mL/min.

o Injection Volume: 20 pL.

o Column Temperature: 40°C.

e Mass Spectrometry Conditions:
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o lon Source: Electrospray lonization (ESI), positive mode.
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:
= Avanbulin: Precursor ion (Q1) — Product ion (Q3) = 388.18 > 276.96
= Internal Standard (Palbociclib): 448.24 > 380.04
o Optimize source-dependent parameters like nebulizer gas, heating gas, capillary voltage, and
source temperature for maximum sensitivity.
o Optimize compound-dependent parameters like collision energy (CE) and declustering potential
(DP) for each MRM transition.

Discussion for Researchers

The LC-MS/MS method described is robust and sensitive, suitable for quantifying avanbulin in complex
biological matrices like plasma and brain tissue. The use of a stable isotope-labeled internal standard
(Avanbulin-D5) is considered best practice as it corrects for variability in sample preparation and ionization

efficiency.

A key finding from preclinical studies is the high brain-te-plasma ratio of avanbulin (1.3-1.6) [1], which
indicates excellent penetration of the active compound into the central nervous system. This is a critical
attribute for therapeutics targeting glioblastoma and strongly supports the further clinical development of
lisavanbulin for this indication. The quantitative data generated by this method was pivotal in establishing

this property.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548478#lisavanbulin-plasma-concentration-lc-ms-ms-

detection-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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